4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide
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Overview
Description
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced form, altering its chemical properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Comparison: Compared to these similar compounds, 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide exhibits unique properties such as enhanced stability and specific biological activities. The presence of the carboxamide group differentiates it from its ester counterparts, influencing its reactivity and application potential .
Properties
Molecular Formula |
C7H6F3N3O |
---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H6F3N3O/c1-3-4(5(11)14)2-12-6(13-3)7(8,9)10/h2H,1H3,(H2,11,14) |
InChI Key |
AEHDRHIZUFJPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N)C(F)(F)F |
Origin of Product |
United States |
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